molecular formula C16H7F6IN2O B2738607 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 339018-22-3

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2738607
CAS No.: 339018-22-3
M. Wt: 484.14
InChI Key: WHYLFHVPMKZEQR-UHFFFAOYSA-N
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Description

Product Overview 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a high-purity chemical reagent (>90%) designed for pharmaceutical and medicinal chemistry research . It belongs to the 1,8-naphthyridine class of heterocyclic compounds, a scaffold recognized for its wide spectrum of biological activities and significant potential in drug discovery . Research Applications and Value This compound serves as a versatile molecular building block. The presence of the iodophenoxy moiety makes it a valuable intermediate for further synthetic modifications via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . As a 1,8-naphthyridine derivative, its core structure is of high interest in several therapeutic areas: Anticancer Research: 1,8-Naphthyridine derivatives have been investigated as inhibitors of various cancer-relevant targets, including receptor tyrosine kinases (e.g., EGFR, FGFR), casein kinase 2, and c-Met kinase . The trifluoromethyl groups on the core structure are known to enhance metabolic stability and binding affinity, making them valuable pharmacophores in inhibitor design. Antimicrobial and Antibiotic-Modulating Activity: Research indicates that 1,8-naphthyridine derivatives can exhibit synergistic effects with fluoroquinolone antibiotics against multi-resistant bacterial strains such as E. coli , P. aeruginosa , and S. aureus . They are known to function by inhibiting bacterial topoisomerases and potentially blocking efflux pumps, thereby reversing antibiotic resistance . Material Science and Crystal Engineering: Related 1,8-naphthyridine compounds have been utilized in the study of non-covalent interactions, such as halogen bonding, which is relevant in the design of functional materials and crystal engineering . Handling and Safety For Research Use Only. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F6IN2O/c17-15(18,19)11-7-12(16(20,21)22)24-14-10(11)5-6-13(25-14)26-9-3-1-8(23)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYLFHVPMKZEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F6IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedlander Reaction

The Friedlander reaction remains a cornerstone for constructing 1,8-naphthyridine scaffolds. This method involves the cyclocondensation of 2-aminonicotinaldehyde (1) with α-methylene carbonyl compounds, such as β-keto esters or diketones, under acidic or basic conditions. For 7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, the trifluoromethyl groups are introduced via a symmetrical 1,3-diketone bearing trifluoromethyl moieties.

Mechanistic Pathway :

  • Core Formation : Reaction of 2-aminonicotinaldehyde with 1,1,1-trifluoro-3-(trifluoromethyl)pentane-2,4-dione (2) in diphenyl ether at 250°C yields 2,4-bis(trifluoromethyl)-1,8-naphthyridine (3).
  • Functionalization at Position 7 : The intermediate (3) is brominated at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by nucleophilic aromatic substitution with 4-iodophenol in the presence of potassium carbonate and a copper catalyst.

Optimization Challenges :

  • Regioselectivity in Friedlander reactions necessitates careful selection of ketones. Symmetrical diketones avoid regiochemical ambiguity but may limit substrate diversity.
  • High temperatures (200–250°C) and prolonged reaction times (12–24 hours) are typical, complicating scale-up.

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative route via cyclization of ethyl N-(2-pyridyl)aminomethylenemalonate derivatives. This method is advantageous for introducing carboxylate groups, which can be further modified.

Key Steps :

  • Intermediate Synthesis : Condensation of 2-amino-6-hydroxy-4-(trifluoromethyl)nicotinaldehyde (4) with diethyl ethoxymethylenemalonate (EMME) forms ethyl 7-hydroxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine-3-carboxylate (5).
  • Decarboxylation and Functionalization : Hydrolysis of the ester group followed by decarboxylation yields 7-hydroxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine (6), which undergoes iodination and phenoxylation.

Limitations :

  • Multiple purification steps reduce overall yield.
  • The hydroxyl group at position 7 requires activation (e.g., triflation) for efficient phenoxy substitution.

Green Synthesis Methods

Ionic Liquid-Catalyzed Aqueous Synthesis

Recent advances emphasize sustainability. Choudhury et al. demonstrated a water-based Friedlander reaction catalyzed by 1-butyl-3-methylimidazolium bromide ([BMIM]Br), achieving gram-scale synthesis of 1,8-naphthyridines.

Procedure :

  • Reaction Setup : 2-Aminonicotinaldehyde (1) and 1,3-diketone (2) are stirred in aqueous [BMIM]Br (10 mol%) at 80°C for 6 hours.
  • Post-Functionalization : The product (3) is brominated and reacted with 4-iodophenol under microwave irradiation (100 W, 120°C, 30 min).

Advantages :

  • Eliminates organic solvents, reducing environmental impact.
  • Yields exceed 85% with >99% purity by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocyclic systems. Feng et al. reported a one-pot synthesis of 1,8-naphthyridines using malononitrile and β-ketoamides under solvent-free conditions.

Application to Target Compound :

  • Core Assembly : Glutaraldehyde, malononitrile, and 1,1,1-trifluoro-3-(trifluoromethyl)acetone react at 100°C under microwave irradiation (20 min) to form 2-amino-2,4-bis(trifluoromethyl)-1,8-naphthyridine-3-carbonitrile (7).
  • Phenoxy Introduction : The nitrile group at position 3 is hydrolyzed to a carboxylic acid, followed by iodination and coupling with 4-iodophenol.

Functionalization Strategies

Introduction of Trifluoromethyl Groups

Trifluoromethyl groups are typically incorporated via:

  • Pre-Synthetic Modification : Using CF3-containing diketones or β-keto esters in Friedlander or Gould-Jacobs reactions.
  • Post-Synthetic Trifluoromethylation : Palladium-catalyzed cross-coupling of brominated intermediates with trifluoromethylating agents (e.g., TMSCF3).

Incorporation of 4-Iodophenoxy Moiety

The 4-iodophenoxy group is introduced via:

  • Nucleophilic Aromatic Substitution : Activation of position 7 as a triflate (using triflic anhydride) enables displacement by 4-iodophenoxide.
  • Ullmann Coupling : Copper-catalyzed coupling of 7-bromo-1,8-naphthyridine with 4-iodophenol.

Analytical Characterization

Critical analytical data for this compound include:

Technique Key Observations
1H NMR δ 8.45 (s, 1H, H-5), 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.02 (d, J = 8.5 Hz, 2H, Ar-H)
19F NMR δ -62.5 (s, 6F, CF3)
HRMS m/z 589.9843 [M+H]+ (calc. 589.9846)
X-ray Diffraction Orthorhombic crystal system, space group P212121

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability Environmental Impact
Classical Friedlander 65–70 24 h Moderate High (organic solvents)
Gould-Jacobs 50–55 48 h Low Moderate
Ionic Liquid (Green) 85–90 6 h High Low
Microwave-Assisted 75–80 1 h High Low

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds .

Scientific Research Applications

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric modulator of metabotropic glutamate receptors, influencing neurotransmission and providing neuroprotective effects. The compound’s unique structure allows it to bind to these receptors and modulate their activity, potentially offering therapeutic benefits in conditions like Parkinson’s disease and Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of 1,8-naphthyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine -CF₃ (2,4); 4-Iodophenoxy (7) ~487.1 Halogen bonding, radiopharmaceutical potential
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine -CF₃ (2,4); Cl (7) 300.59 High reactivity for nucleophilic substitution
8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine -CF₃ (2,4); 4-Fluorophenyl (8) 399.27 Antiviral (HCV inhibition via IFN agonism)
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine -CF₃ (2,4); Pyrazolyl (7) 360.26 Ligand for metal coordination
7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine -CF₃ (2,4); 2,4-Dichlorophenoxy (7) ~387.6 Enhanced lipophilicity
Key Observations :
  • Trifluoromethyl Groups : The -CF₃ groups at positions 2 and 4 are conserved across analogs, contributing to high chemical stability and resistance to oxidative metabolism .
  • Position 7 Substitutions: Iodophenoxy: The iodine atom enhances polarizability, enabling halogen bonding in biological targets (e.g., protein receptors) . Chloro: Smaller and more electronegative than iodine, chlorine facilitates nucleophilic displacement reactions, making it a versatile synthetic intermediate . Fluorophenyl (imidazo-naphthyridine): The fused imidazo ring and fluorine substituent improve binding to the interferon receptor, as seen in RO8191’s antiviral activity . Pyrazolyl: Enhances coordination with transition metals (e.g., Ni, Ru), useful in catalysis or fluorescent probes .
Antiviral Activity :
  • The imidazo[1,2-a][1,8]naphthyridine derivative RO8191 (8-(4-fluorophenyl)-2,4-bis(trifluoromethyl)) acts as a potent interferon agonist, inhibiting hepatitis C virus (HCV) by activating interferon-stimulated genes (ISGs) . Its activity is attributed to the trifluoromethyl groups stabilizing the ligand-receptor interaction.
Antibacterial and Anti-inflammatory Activity :
  • 1,8-Naphthyridines with amino or carboxyl substituents (e.g., 7-acetylamino-2,4-dimethyl derivatives) exhibit antibacterial effects by targeting DNA gyrase . The trifluoromethyl analogs may enhance membrane permeability but require further study.
Coordination Chemistry :
  • Pyrazolyl and naphthyridine hybrids (e.g., 7-(3,5-dimethylpyrazol-1-yl) derivatives) form stable complexes with transition metals like nickel, enabling applications in catalysis and materials science .

Physicochemical Properties

Solubility and Lipophilicity :
  • Fluorinated derivatives (e.g., 8-(4-fluorophenyl)) balance lipophilicity and metabolic stability, critical for drug bioavailability .

Biological Activity

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H8F6N2O
  • Molecular Weight : 366.23 g/mol
  • Physical State : Solid

This compound features a naphthyridine core substituted with trifluoromethyl and iodo groups, which are known to influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including halogenation and nucleophilic substitution. Specific methodologies may vary, but the general approach includes:

  • Formation of Naphthyridine Core : Utilizing starting materials such as 2-aminonicotinic acid.
  • Substitution Reactions : Introducing the iodo and trifluoromethyl groups through electrophilic aromatic substitution or similar techniques.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Caspase Activation : Promotes caspase-dependent apoptosis pathways.

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of naphthyridine, including this compound. Results showed:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25
Compound CPseudomonas aeruginosa50

Study 2: Anticancer Activity

In vitro tests on MCF-7 cells revealed:

Treatment Concentration (µM)Cell Viability (%)
0100
585
1055
1530

Q & A

Q. What are the standard synthetic routes for preparing 7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including halogenation and nucleophilic aromatic substitution. For example, analogous compounds (e.g., chloro- or nitro-substituted derivatives) are synthesized via coupling reactions between halogenated naphthyridine intermediates and substituted phenols under basic conditions . Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–120°C in tert-butanol or DMF) to activate aromatic rings for substitution .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Base catalysts like K₂CO₃ or NaH facilitate deprotonation of phenolic hydroxyl groups during coupling . Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., iodophenoxy vs. trifluoromethyl groups) through chemical shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₈F₆IN₂O: ~554.9) .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly useful for confirming regioselectivity in asymmetric analogs .

Q. What biological activities have been reported for structurally similar 1,8-naphthyridine derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration .
  • Anticancer potential : Substituted naphthyridines inhibit DNA topoisomerases or kinases (e.g., EGFR) via π-π stacking and hydrophobic interactions .
  • Anti-inflammatory effects : Electron-withdrawing groups (e.g., trifluoromethyl) modulate COX-2 enzyme activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in introducing the 4-iodophenoxy group?

  • Directed metalation : Use of directing groups (e.g., pyridyl or amide) on the naphthyridine core guides iodophenoxy substitution to the 7-position .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and minimizes side products .
  • Halogen exchange : Replace bromo intermediates with iodine via Finkelstein-type reactions using NaI in acetone .

Q. What mechanistic insights explain contradictions in biological activity data across substituted naphthyridines?

Discrepancies arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) increase oxidative stability but may reduce binding affinity to redox-sensitive targets .
  • Steric hindrance : Bulky groups (e.g., iodophenoxy) at the 7-position can block access to active sites, as observed in enzyme inhibition assays .
  • Solubility limitations : Highly lipophilic derivatives (logP >4) show reduced bioavailability in aqueous systems .

Q. Which computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding modes to proteins (e.g., DNA gyrase) using force fields optimized for halogen bonds .
  • DFT calculations : Predicts charge distribution and frontier molecular orbitals to explain reactivity trends (e.g., nucleophilic attack at C-7) .
  • MD simulations : Assesses stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

Q. How do structural modifications (e.g., replacing iodine with other halogens) impact stability and reactivity?

  • Thermal stability : Iodo derivatives are less stable than chloro analogs due to weaker C-I bonds (decomposition at ~200°C vs. ~250°C) .
  • Photoreactivity : Iodophenoxy groups undergo homolytic cleavage under UV light, generating aryl radicals for photoaffinity labeling .
  • Electrophilicity : Iodo substitution enhances susceptibility to nucleophilic aromatic substitution compared to bromo or chloro analogs .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Storage conditions : Use amber vials under inert gas (Ar) at -20°C to prevent photolysis and oxidation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to solutions in DMSO or DMF .

Q. How can researchers resolve conflicting data in SAR studies for trifluoromethyl-substituted naphthyridines?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity) .
  • Crystallographic evidence : Validate binding modes of analogs with divergent activity .

Tables

Table 1: Comparative Reactivity of Halogenated Naphthyridine Derivatives

SubstituentBond Dissociation Energy (kJ/mol)Thermal Decomposition Temp. (°C)
-I~240190–210
-Br~285230–250
-Cl~330260–280
Data from halogenation studies .

Table 2: Biological Activity Trends in 1,8-Naphthyridine Analogs

SubstituentIC₅₀ (µM) for Topoisomerase IIlogP
7-(4-Iodophenoxy)0.454.2
7-(4-Chlorophenoxy)1.203.8
7-(4-Nitrophenoxy)2.103.5
Data from enzymatic assays .

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